An In-Depth Technical Guide to Dimethyl Hexafluoroglutarate: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to Dimethyl Hexafluoroglutarate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Dimethyl hexafluoroglutarate, a fluorinated organic compound with growing relevance in synthetic and medicinal chemistry. We will delve into its spectral characteristics, synthesis, chemical reactivity, and burgeoning applications, particularly as a versatile building block in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Dimethyl hexafluoroglutarate, with the IUPAC name dimethyl 2,2,3,3,4,4-hexafluoropentanedioate, is a diester of hexafluoroglutaric acid.[1] Its molecular structure is characterized by a five-carbon chain with the central three carbons fully fluorinated, flanked by two methyl ester groups.
Caption: 2D structure of Dimethyl hexafluoroglutarate.
The presence of the hexafluorinated carbon backbone significantly influences the molecule's properties, imparting increased thermal stability and altered reactivity compared to its non-fluorinated analog, dimethyl glutarate. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Dimethyl Hexafluoroglutarate
| Property | Value | Reference(s) |
| IUPAC Name | dimethyl 2,2,3,3,4,4-hexafluoropentanedioate | [1] |
| Synonyms | Dimethyl perfluoroglutarate, HFGDE | [1] |
| CAS Number | 1513-62-8 | [1] |
| Molecular Formula | C₇H₆F₆O₄ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Melting Point | -32 °C | |
| Boiling Point | 100-100.3 °C at 34 mmHg | |
| Density | 1.50 g/cm³ at 20 °C | |
| Refractive Index | 1.350 at 20 °C |
Spectroscopic Characterization
The structural elucidation of Dimethyl hexafluoroglutarate is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While publicly available spectral data is limited, the expected spectral features can be inferred from its structure and data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent methyl ester groups (-OCH₃). The chemical shift of this singlet would likely appear in the range of 3.7-4.0 ppm, typical for methyl esters.
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¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Distinct signals are expected for the carbonyl carbons of the ester groups (δ ≈ 160-170 ppm), the methyl carbons (δ ≈ 50-55 ppm), and the fluorinated carbons of the glutarate backbone. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms and will exhibit coupling with them.
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¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the fluorine substitution pattern. Due to the symmetry of the molecule, two multiplets are expected for the CF₂ groups at the 2,4-positions and the CF₂ group at the 3-position.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Dimethyl hexafluoroglutarate will be dominated by strong absorption bands characteristic of its functional groups. Key expected absorptions include:
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C=O Stretch: A strong, sharp absorption band in the region of 1750-1780 cm⁻¹, characteristic of the carbonyl group in an ester. The electron-withdrawing effect of the adjacent fluorinated carbons may shift this band to a higher frequency compared to non-fluorinated esters.
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C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹, corresponding to the stretching vibrations of the numerous carbon-fluorine bonds.
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C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester functionality.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Dimethyl hexafluoroglutarate would likely show a molecular ion peak (M⁺) at m/z 268. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). Fragmentation of the fluorinated carbon chain would also be expected.
Synthesis and Reactivity
Synthesis
Caption: Proposed synthesis of Dimethyl hexafluoroglutarate.
Proposed Experimental Protocol: Fischer Esterification of Hexafluoroglutaric Acid
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexafluoroglutaric acid (1.0 eq).
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Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Dimethyl hexafluoroglutarate.
Self-Validation: The purity of the final product should be confirmed by NMR and GC-MS to ensure the absence of starting material and byproducts. The yield should be calculated based on the limiting reagent (hexafluoroglutaric acid).
Chemical Reactivity
The chemical reactivity of Dimethyl hexafluoroglutarate is primarily dictated by the ester functional groups and the influence of the perfluorinated backbone.
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Hydrolysis: Like other esters, Dimethyl hexafluoroglutarate can undergo hydrolysis to yield hexafluoroglutaric acid and methanol. This reaction can be catalyzed by either acid or base. The strong electron-withdrawing effect of the fluorinated alkyl chain is expected to make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to a faster rate of hydrolysis compared to non-fluorinated analogs.
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Nucleophilic Acyl Substitution: The ester groups can react with a variety of nucleophiles, such as amines to form amides, and Grignard reagents or organolithium compounds to form tertiary alcohols. The enhanced electrophilicity of the carbonyl carbons can facilitate these reactions, sometimes allowing them to proceed under milder conditions.
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Reduction: The ester groups can be reduced to the corresponding diol, 2,2,3,3,4,4-hexafluoro-1,5-pentanediol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development and Organic Synthesis
The unique properties conferred by the hexafluoroalkyl chain make Dimethyl hexafluoroglutarate a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[2]
Synthesis of Fluorinated Carbohydrates
A notable application of Dimethyl hexafluoroglutarate is its use as a starting material in the de novo enantioselective synthesis of hexafluorinated d-glucose derivatives.[3] In this synthesis, Dimethyl hexafluoroglutarate is reacted with a furyl lithium reagent, followed by a series of stereocontrolled reductions and functional group manipulations to construct the fluorinated sugar ring.[3] Such fluorinated carbohydrates are of significant interest as they can act as probes for studying carbohydrate-protein interactions or as inhibitors of carbohydrate-processing enzymes, with potential applications in antiviral and anticancer therapies.[3]
Caption: Synthetic workflow for hexafluorinated sugars.
Fluorinated Building Block in Medicinal Chemistry
Dimethyl hexafluoroglutarate serves as a versatile fluorinated building block for the introduction of a C5 hexafluorinated moiety into more complex molecules.[2] This can be particularly useful in drug design to:
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Modulate Lipophilicity: The highly fluorinated segment can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
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Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, thus increasing the in vivo half-life of a drug.
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Influence Conformation and Binding: The steric and electronic effects of the fluorinated segment can lock a molecule into a specific conformation that enhances its binding to a biological target.
Safety and Handling
Dimethyl hexafluoroglutarate is classified as a combustible liquid and is reported to cause skin and eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]
Conclusion
Dimethyl hexafluoroglutarate is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique physicochemical properties, imparted by the perfluorinated carbon chain, make it an attractive starting material for the synthesis of complex fluorinated molecules, including novel carbohydrate-based therapeutics. As the demand for more effective and metabolically stable drugs continues to grow, the utility of specialized fluorinated synthons like Dimethyl hexafluoroglutarate is expected to increase, opening new avenues for drug discovery and development.
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